molecular formula C17H10ClN3O3 B2493212 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide CAS No. 922075-28-3

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide

Cat. No. B2493212
CAS RN: 922075-28-3
M. Wt: 339.74
InChI Key: TWNGHPUELXGKFJ-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be used to construct complex benzofuran ring systems using proton quantum tunneling .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives have garnered attention for their potential as anticancer agents. Research indicates that certain substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated promising activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the specific mechanisms underlying this compound’s anticancer effects could lead to novel therapeutic strategies.

Antibacterial Activity

The search for new antibacterial agents remains crucial in combating drug-resistant pathogens. While studies directly focusing on N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide are limited, related benzofuran derivatives have shown antibacterial properties. Researchers have synthesized compounds with potential against both standard and clinical bacterial strains . Further exploration of this compound’s antibacterial efficacy and mode of action is warranted.

Anti-Hepatitis C Virus Activity

A novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus (HCV) activity. This finding suggests its potential as an effective therapeutic drug for HCV disease. Investigating the molecular interactions between this compound and viral proteins could provide valuable insights for drug development .

Synthetic Applications

Recent advances in benzofuran synthesis methods have expanded the toolbox for constructing complex benzofuran derivatives. For instance:

Drug Lead Compound Exploration

Given the diverse biological activities of benzofuran derivatives, including their anti-tumor, anti-oxidative, and anti-viral effects, researchers have explored these compounds as potential natural drug lead candidates. Investigating structure-activity relationships and optimizing pharmacological properties could yield promising drug candidates .

Chemical Synthesis Strategies

Understanding the relationship between benzofuran bioactivities and structural features is essential. Researchers continue to develop novel synthetic routes for benzofuran derivatives, aiming to enhance their drug-like properties and therapeutic potential .

Mechanism of Action

The mechanism of action of benzofuran compounds can vary depending on their specific structure and the biological activity being considered. For example, some benzofuran compounds have anti-hepatitis C virus activity .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being developed and utilized as anticancer agents . Future research will likely continue to explore the therapeutic potential of these compounds.

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNGHPUELXGKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide

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